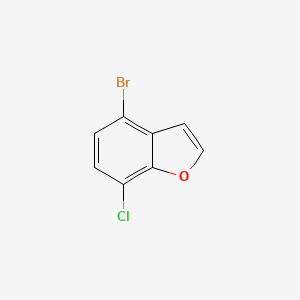
4-Bromo-7-chlorobenzofuran
Übersicht
Beschreibung
4-Bromo-7-chlorobenzofuran is a heterocyclic organic compound with the molecular formula C8H4BrClO and a molecular weight of 231.48 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 4-Bromo-7-chlorobenzofuran consists of a benzene ring fused with a furan ring. It has a bromine atom at the 4th position and a chlorine atom at the 7th position .Physical And Chemical Properties Analysis
4-Bromo-7-chlorobenzofuran is a solid substance at room temperature . It has a molecular weight of 231.48 .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
- Scientific Field : Oncology
- Application Summary : Benzofuran derivatives have shown potential anticancer activity. They are considered important scaffolds with many biological properties .
- Methods of Application : The chemical structure of benzofuran derivatives is evaluated to guide medicinal chemists in designing new drugs for cancer therapy .
- Results : The review highlights the contribution of benzofuran derivatives as anticancer agents by considering the chemical structure of 20 different compounds .
Antimicrobial Agents
- Scientific Field : Microbiology
- Application Summary : Benzofuran-based compounds have been studied for their potential as antimicrobial agents .
- Methods of Application : Researchers work on the substitution pattern around the nucleus of benzofuran-based compounds to develop structure-activity relationships (SAR) on these derivatives as antimicrobial agents .
- Results : The study provides a comprehensive report on current developments in benzofuran-based compounds as antimicrobial agents .
Antiviral Activity
- Scientific Field : Virology
- Application Summary : Some benzofuran derivatives have been found to have anti-hepatitis C virus activity and are expected to be effective therapeutic drugs for hepatitis C disease .
- Methods of Application : The antiviral activity of benzofuran derivatives is evaluated through in vitro studies .
- Results : The novel macrocyclic benzofuran compound has shown potential as an effective therapeutic drug for hepatitis C disease .
Treatment of Skin Diseases
- Scientific Field : Dermatology
- Application Summary : Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
- Methods of Application : These compounds are usually applied topically or taken orally, depending on the specific condition being treated .
- Results : These compounds have shown effectiveness in treating certain skin conditions .
Antimicrobial Activity
- Scientific Field : Microbiology
- Application Summary : Benzofuran derivatives, including 4-Bromo-7-chlorobenzofuran, have been found to exhibit excellent antibacterial activity against various bacterial strains .
- Methods of Application : The antimicrobial activity of these compounds is evaluated through in vitro studies. Compounds with two bromo substituents on C-5 of benzofuran and C-4 of the phenyl ring, respectively, were found to exhibit excellent antibacterial activity .
- Results : These compounds showed significant antibacterial activity with MIC values ranging between 29.76 and 31.96 μmol L −1 .
Photoactive Materials
- Scientific Field : Material Science
- Application Summary : Benzofuran derivatives have been used in the development of photoactive materials, which have a wide variety of applications including separations, advanced sensors, drug delivery, data storage, and molecular switches .
- Methods of Application : The photoactive properties of these compounds are evaluated through various experimental procedures, often involving the use of light as a reaction trigger .
- Results : It has been shown that photomechanical molecular crystals can undergo various mechanical motions, including twisting, bending, and even jumping, using light as the reaction trigger .
Safety And Hazards
Zukünftige Richtungen
Benzofuran and its derivatives, including 4-Bromo-7-chlorobenzofuran, have attracted considerable attention due to their wide range of biological and pharmacological applications. They are considered potential natural drug lead compounds . Future research will likely focus on further exploring the therapeutic potential of these compounds and developing structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .
Eigenschaften
IUPAC Name |
4-bromo-7-chloro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClO/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZKCAHQZRFCHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=COC2=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728104 | |
| Record name | 4-Bromo-7-chloro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-7-chlorobenzofuran | |
CAS RN |
855343-01-0 | |
| Record name | 4-Bromo-7-chloro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

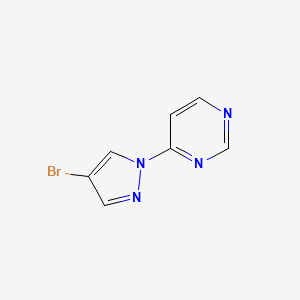
![2-[(4-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid](/img/structure/B1526533.png)
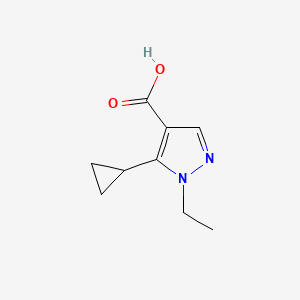
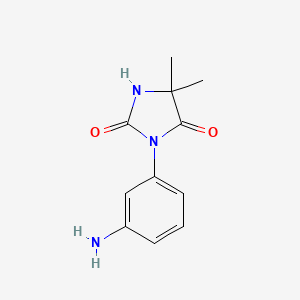
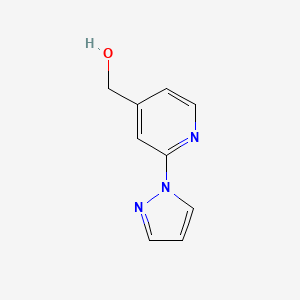
![3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid](/img/structure/B1526543.png)
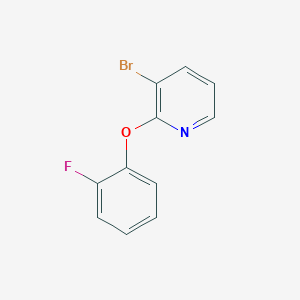
![[2-(Benzyloxy)-4,6-dimethylpyridin-3-yl]methanol](/img/structure/B1526545.png)
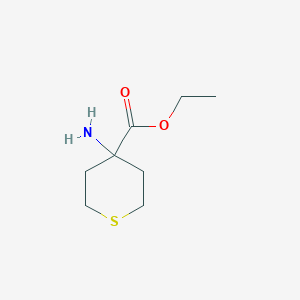
![2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B1526548.png)
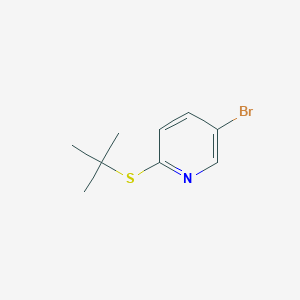
![N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine](/img/structure/B1526552.png)
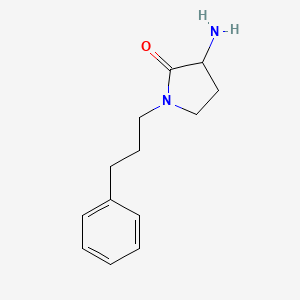
![Tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1526554.png)